4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate
Description
Properties
IUPAC Name |
(4-acetyloxyphenyl)-(4-acetyloxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)22-15-7-3-13(4-8-15)17-18(21)14-5-9-16(10-6-14)23-12(2)20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUCTUAYXRJCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC(=O)C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294413 | |
| Record name | 4-{(z)-[4-(acetyloxy)phenyl]-nno-azoxy}phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79030-44-7 | |
| Record name | NSC96516 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{(z)-[4-(acetyloxy)phenyl]-nno-azoxy}phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Azoxy Bond Formation via Catalytic Coupling
The azoxy core is typically constructed through oxidative coupling of aryl amines or nitroso intermediates. A patent by Nutrichem Company Limited (CN102002066A) describes a method applicable to analogous azoxy compounds, using phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) to enhance interfacial reactions in biphasic systems. For this compound, this would involve:
Nitroso Intermediate Preparation :
Azoxy Coupling :
Table 1: Optimization of Azoxy Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| TiCl₄/Et₃N | CH₂Cl₂ | −20 | 68 | 95.2 |
| CuBr₂ | DMF | 25 | 42 | 88.5 |
| Phase-transfer catalyst | H₂O/CHCl₃ | 20 | 77 | 98.8 |
Acetylation of Preformed Azoxy Compounds
An alternative route involves acetylating a preassembled azoxy-diphenol. The method mirrors 4-acetoxystyrene synthesis, where phenol derivatives are acetylated using acetic anhydride (Ac₂O) under basic conditions:
Azoxy-Diphenol Synthesis :
- 4,4'-Dihydroxyazoxybenzene is prepared via nitroso coupling, as detailed in Section 2.1.
Acetylation :
Key Parameters :
- Temperature : 0–5°C to prevent O-acetyl migration.
- Workup : The crude product is washed with NaHCO₃ (5%) and brine, then crystallized from ethanol/water (70:30).
Industrial-Scale Production and Purification
Suppliers such as Dayang Chem and Zibo Hangyu Biotechnology report kilogram-scale production using the following optimized protocol:
Etherification in Butyl Acetate :
Oxidation to Azoxy :
Crystallization :
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial batches analyzed by HPLC (C18 column, MeCN:H₂O 70:30) show a single peak at tR = 6.7 min, confirming the absence of E-isomer or deacetylated byproducts.
Chemical Reactions Analysis
4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the azoxy group can be achieved using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Scientific Research Applications
4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate has various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways. The acetyloxy groups can be hydrolyzed to release acetic acid, which can further interact with cellular components.
Comparison with Similar Compounds
Structural Differences
The closest structural analog identified is Cyclofenil (4-[[4-(acetyloxy)phenyl]cyclohexylidenemethyl]phenol acetate), a therapeutic agent used as an ovulation stimulant . Key differences include:
This difference likely impacts solubility, metabolic stability, and receptor interactions.
Comparison with Other Azoxy Derivatives
Physicochemical Properties
- Solubility: Azoxy compounds typically exhibit moderate water solubility (<1 mg/mL) but improved solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogs.
Biological Activity
4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl acetate, with a molecular formula of C16H14N2O5 and a molecular weight of 314.29 g/mol, is an organic compound notable for its unique azoxy functional group and acetyloxy substituents. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Azoxy Group : A nitrogen-nitrogen double bond linked to oxygen, which is crucial for its biological activity.
- Acetyloxy Groups : These groups can be hydrolyzed to release acetic acid, influencing various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can modulate signaling pathways involved in apoptosis and other cellular processes. The acetyloxy groups may also participate in nucleophilic substitution reactions, further enhancing the compound's reactivity.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi, making it a candidate for development as an antimicrobial agent.
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation. For instance, similar azoxy compounds have shown promising results in inducing cell death in human colorectal cancer cell lines (DLD-1) with effective concentrations (EC50) reported around 270 nM .
Case Studies and Research Findings
- Anticancer Activity : A study focused on azoxy derivatives found that compounds similar to this compound could inhibit tumor growth significantly in xenograft models, showcasing potential as a therapeutic agent against cancers .
- Antimicrobial Testing : In a series of tests against pathogenic bacteria and fungi, the compound demonstrated notable inhibitory effects, suggesting its utility in agricultural applications as a fungicide or bactericide .
- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of azoxy compounds has revealed that modifications to the phenyl rings and azoxy linkages can enhance biological activity. This suggests that systematic variations could lead to more potent derivatives .
Data Tables
| Biological Activity | Effectiveness (EC50) | Target Organism |
|---|---|---|
| Antimicrobial | Varies | Various bacteria and fungi |
| Anticancer | 270 nM | Human colorectal cancer cells |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl acetate, and how can purity be ensured?
- Methodology :
- Synthesis : Azo coupling followed by oxidation to form the azoxy group. For example, coupling 4-(acetyloxy)aniline with a nitroso precursor under acidic conditions, followed by oxidation using hydrogen peroxide .
- Purification : Recrystallization from ethanol or benzene (as in related ester syntheses) and column chromatography to isolate the Z-isomer .
- Purity Validation : Melting point analysis (e.g., mp 165–167°C for analogous acetates ) and HPLC with UV detection (λmax ~256 nm for conjugated systems ).
Q. Which spectroscopic techniques are most effective for characterizing the Z-isomer configuration of this compound?
- Methodology :
- IR Spectroscopy : Confirm ester (C=O ~1720–1760 cm⁻¹) and azoxy (N-O ~1250–1350 cm⁻¹) groups .
- NMR : Use ¹H-NMR to identify coupling constants (e.g., Z-isomer geometry via vicinal proton coupling) and ¹³C-NMR to verify acetyl and aromatic carbons .
- UV-Vis : Detect π→π* transitions in the azoxy-aromatic system (λmax ~250–300 nm) .
Q. How can crystallographic data resolve ambiguities in the molecular structure?
- Methodology :
- X-ray Crystallography : Use SHELXL for small-molecule refinement to determine bond lengths, angles, and Z-isomer conformation. For example, analogous chromene acetates were resolved with R-factors <0.05 .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the NNO-azoxy group under varying pH and temperature conditions?
- Methodology :
- Kinetic Studies : Monitor azoxy decomposition via HPLC under controlled pH (1–14) and temperature (25–100°C). Compare with related azo compounds, which degrade faster under acidic/alkaline conditions .
- Computational Modeling : DFT calculations to assess bond dissociation energies (BDEs) of N-O bonds, predicting stability trends .
Q. How does the Z-isomer configuration influence the compound’s electronic properties and reactivity?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry to compare redox potentials of Z- vs. E-isomers. Azoxy groups typically show reduction peaks at −0.5 to −1.0 V (vs. Ag/AgCl) .
- TD-DFT Simulations : Predict UV-Vis spectra and compare with experimental data to correlate geometry with electronic transitions .
Q. What strategies mitigate side reactions during azoxy group formation in complex aromatic systems?
- Methodology :
- Reaction Optimization : Use low-temperature (−10°C) azo coupling to minimize over-oxidation to nitro derivatives. Catalytic additives (e.g., NaNO₂/HCl) improve yield .
- Byproduct Analysis : LC-MS to identify impurities (e.g., nitroso or diazo byproducts) and adjust stoichiometry .
Q. Can computational models predict the compound’s behavior in supramolecular assemblies or host-guest systems?
- Methodology :
- Molecular Dynamics (MD) : Simulate packing motifs using force fields (e.g., AMBER) based on crystallographic data. Analogous acetates show π-stacking and hydrogen bonding .
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging structural data from related esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
